1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone
Description
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is a chloro-substituted aromatic ketone featuring a pyrazole ring directly attached to the phenyl group. Its molecular formula is C₁₁H₈ClN₂O, with a molecular weight of 219.65 g/mol. This compound is part of a broader class of pyrazole-containing derivatives, which are of significant interest due to their versatile biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the electron-withdrawing chlorine atom at the ortho-position and the pyrazole ring at the para-position creates a unique electronic environment, influencing reactivity and intermolecular interactions.
Synthetic routes for such compounds often involve coupling reactions between chlorophenyl precursors and pyrazole derivatives. For example, diazonium salt reactions or nucleophilic substitutions (e.g., using 4-chlorophenacyl bromide) are common strategies .
Properties
CAS No. |
1022154-85-3 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-(2-chloro-4-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)10-4-3-9(7-11(10)12)14-6-2-5-13-14/h2-7H,1H3 |
InChI Key |
SAOFYOLRHBJZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone typically involves the reaction of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acetylating agent. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole-containing ethanones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Key Observations:
Heterocycle Modifications : Replacement of pyrazole with 1,2,4-triazole (as in CGA 205374) shifts activity toward pesticidal uses due to altered hydrogen-bonding capabilities .
Diazenyl Linkers : Compounds with diazenyl groups (e.g., ) exhibit broad-spectrum antibacterial activity, likely due to increased conjugation and redox activity.
Physicochemical Properties
- Solubility : The target compound’s logP (~2.5, estimated) is lower than trifluoro-substituted analogs (logP ~3.8 ), suggesting better aqueous solubility.
- Thermal Stability : Pyrazole rings generally confer stability, but chloro substituents may increase susceptibility to nucleophilic attack compared to methoxy or methyl groups .
Biological Activity
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone, with the CAS number 1022154-85-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| Boiling Point | 335.0 ± 32.0 °C (Predicted) |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) |
| pKa | -0.82 ± 0.12 (Predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like pyridine . This method allows for the formation of the desired compound with a high degree of purity.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activities. Notably, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
A study highlighted that pyrazole derivatives can induce antiproliferation both in vitro and in vivo, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In various studies, pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammation. For instance, some derivatives have shown selectivity for COX-2 with significant anti-inflammatory effects comparable to established drugs like diclofenac .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways critical for cancer proliferation and inflammation .
Case Studies and Research Findings
Several studies have documented the effectiveness of pyrazole derivatives in various biological assays:
- Anticancer Studies : A series of compounds derived from pyrazole were tested against multiple cancer cell lines, revealing IC50 values that indicate potent antiproliferative effects.
- Anti-inflammatory Trials : Research utilizing carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers compared to control groups.
- Antimicrobial Evaluations : In vitro tests against bacterial strains showed that some pyrazole-containing compounds exhibited notable antibacterial activity.
Q & A
Q. What are the common synthetic routes for 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone?
The compound is typically synthesized via condensation and cyclization reactions. For example, a pyrazole ring can be introduced by reacting hydrazine derivatives with α,β-unsaturated ketones under reflux conditions in glacial acetic acid . Alternatively, nucleophilic substitution reactions using pre-functionalized chlorophenyl intermediates and pyrazole derivatives are employed. Column chromatography (e.g., Hexane/EtOAc 70:30) is often used for purification .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Spectroscopic Techniques :
- IR Spectroscopy : Peaks at ~1690 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), and ~1550 cm⁻¹ (aromatic C=C) confirm functional groups .
- ¹H NMR : Signals between δ 7.5–8.3 ppm (aromatic protons) and δ 2.5–2.6 ppm (methyl groups) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 397.81 for derivatives) validate molecular weight .
- Elemental Analysis : Agreement with calculated C, H, N values (e.g., ±0.3% deviation) ensures purity .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H333 hazard) .
- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste handlers .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives?
QikProp Software calculates physicochemical descriptors (e.g., logP, polar surface area) to predict drug-likeness. For example, derivatives with logP < 5 and molecular weight < 500 Da show better bioavailability . Docking Studies (using AutoDock Vina) can model interactions with target proteins, such as kinases or fungal enzymes, to prioritize synthesis .
Q. What crystallographic techniques resolve structural ambiguities in derivatives?
- Single-Crystal X-ray Diffraction :
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion .
- Refinement : SHELXL refines structures to R-factors < 0.04 using full-matrix least-squares methods .
- Key Observations : Dihedral angles between aromatic rings (e.g., 6.69° vs. 74.88°) reveal conformational flexibility .
Q. How do substituents on the pyrazole ring influence cytotoxicity?
Q. What analytical challenges arise in characterizing byproducts during synthesis?
- HPLC-MS : Detects low-abundance intermediates (e.g., oxime esters) with retention time shifts .
- TLC Monitoring : Use silica gel plates (Hexane:EtOAc 3:1) to track reaction progress and isolate byproducts .
- Contradictions : Discrepancies in melting points (e.g., 155–158°C vs. 180°C) may arise from polymorphism or impurities .
Q. How does hydrogen bonding govern crystal packing in derivatives?
- Intermolecular Interactions : C–H···O and π–π stacking stabilize crystal lattices. For example, C5–H5A···O2 hydrogen bonds (2.89 Å) form 1D chains .
- Impact on Solubility : Stronger packing reduces solubility in polar solvents (e.g., DMF), influencing formulation strategies .
Methodological Recommendations
Optimizing Reaction Yields for Scale-up
Validating Antifungal Activity
- MTS Assay : Measures mitochondrial activity in C. albicans with IC₅₀ values < 50 μg/mL indicating potency .
- Time-Kill Studies : Confirm fungicidal (vs. fungistatic) effects by monitoring CFU/mL over 24 h .
Data Contradictions and Resolutions
-
Contradiction : Varied cytotoxicity reports for derivatives with identical substituents.
Resolution : Differences in cell culture conditions (e.g., serum concentration, passage number) may alter results. Standardize protocols per CLSI guidelines . -
Contradiction : Discrepant IR spectra for C=O stretches.
Resolution : Crystallographic vs. solution-state measurements account for shifts. Use solid-state IR for polymorph identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
